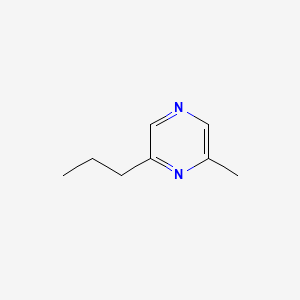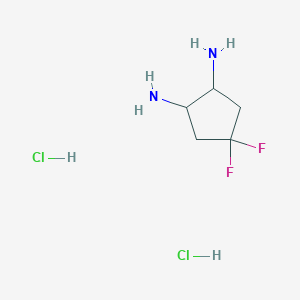
4,4-Difluorocyclopentane-1,2-diamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Difluorocyclopentane-1,2-diamine;dihydrochloride is a chemical compound with the molecular formula C₅H₁₂Cl₂F₂N₂. It is a derivative of cyclopentane, where two fluorine atoms are substituted at the 4th position and two amine groups are substituted at the 1st and 2nd positions. This compound is often used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluorocyclopentane-1,2-diamine typically involves the fluorination of cyclopentane derivatives followed by amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as distillation, crystallization, and purification using techniques like chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Difluorocyclopentane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are typically employed.
Major Products Formed
The major products formed from these reactions include various fluorinated amines, nitroso compounds, and substituted cyclopentane derivatives .
Applications De Recherche Scientifique
4,4-Difluorocyclopentane-1,2-diamine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4,4-Difluorocyclopentane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance its binding affinity and specificity, while the amine groups facilitate interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to desired therapeutic or chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5-Difluorocyclopentane-1,2-diamine
- 4,4-Difluorocyclohexane-1,2-diamine
- 4,4-Difluorocyclopentane-1,3-diamine
Uniqueness
4,4-Difluorocyclopentane-1,2-diamine;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms at the 4th position and two amine groups at the 1st and 2nd positions makes it particularly useful in various synthetic and research applications .
Propriétés
Formule moléculaire |
C5H12Cl2F2N2 |
|---|---|
Poids moléculaire |
209.06 g/mol |
Nom IUPAC |
4,4-difluorocyclopentane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C5H10F2N2.2ClH/c6-5(7)1-3(8)4(9)2-5;;/h3-4H,1-2,8-9H2;2*1H |
Clé InChI |
LCOMTVCWQWEOGC-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CC1(F)F)N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



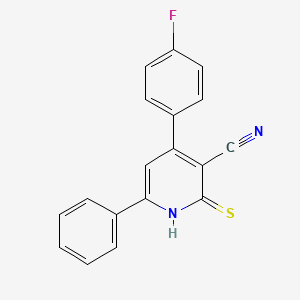
![2-[(Tributylsilyl)oxy]phenol](/img/structure/B14070310.png)
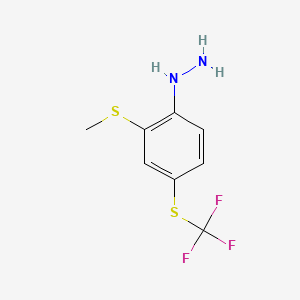
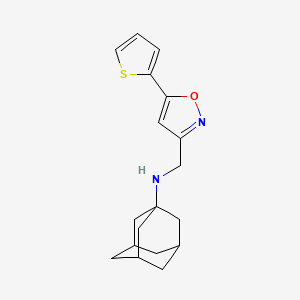
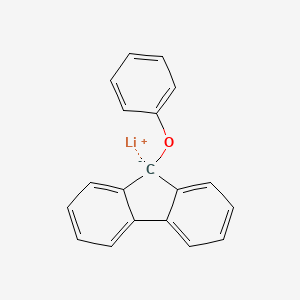
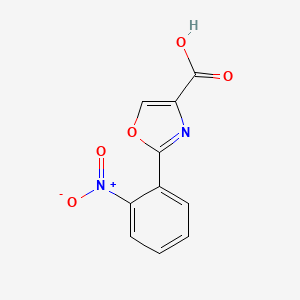
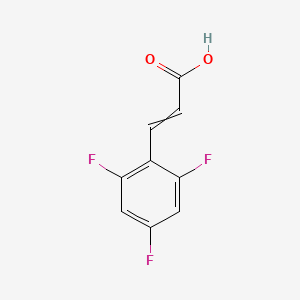
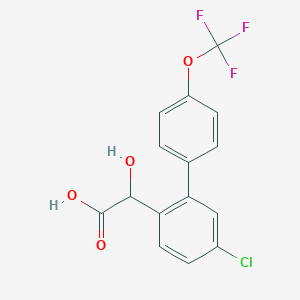
![Hydrazinecarbothioamide, 2-[(4-ethylphenyl)methylene]-](/img/structure/B14070362.png)
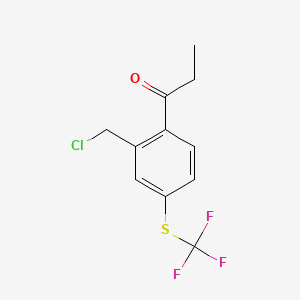
![Ethyl 2-(7-chlorobenzo[d]oxazol-2-yl)acetate](/img/structure/B14070374.png)
